Cas no 2138086-65-2 (2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile)

2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2138086-65-2
- EN300-1156784
- 2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile
- 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile
-
- インチ: 1S/C12H19NO/c1-12(2,3)11-5-4-10(14)8-9(11)6-7-13/h9,11H,4-6,8H2,1-3H3
- InChIKey: BBECFVZNYIWLSA-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C(CC#N)C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 193.146664230g/mol
- どういたいしつりょう: 193.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156784-2.5g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 2.5g |
$2268.0 | 2023-05-23 | ||
Enamine | EN300-1156784-0.25g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 0.25g |
$1065.0 | 2023-05-23 | ||
Enamine | EN300-1156784-0.05g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 0.05g |
$972.0 | 2023-05-23 | ||
Enamine | EN300-1156784-0.5g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 0.5g |
$1111.0 | 2023-05-23 | ||
Enamine | EN300-1156784-1.0g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 1g |
$1157.0 | 2023-05-23 | ||
Enamine | EN300-1156784-10.0g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 10g |
$4974.0 | 2023-05-23 | ||
Enamine | EN300-1156784-5.0g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 5g |
$3355.0 | 2023-05-23 | ||
Enamine | EN300-1156784-0.1g |
2-(2-tert-butyl-5-oxocyclohexyl)acetonitrile |
2138086-65-2 | 0.1g |
$1019.0 | 2023-05-23 |
2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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2. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrileに関する追加情報
Recent Advances in the Study of 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile (CAS: 2138086-65-2) in Chemical Biology and Pharmaceutical Research
The compound 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile (CAS: 2138086-65-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the synthetic versatility of 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile, which serves as a key intermediate in the preparation of various biologically active molecules. Its cyclohexyl backbone and nitrile functionality make it a valuable scaffold for the development of novel inhibitors targeting enzymes such as kinases and proteases. Researchers have employed advanced synthetic methodologies, including asymmetric catalysis and flow chemistry, to optimize the production of this compound with high yield and enantiomeric purity.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile exhibit promising inhibitory effects against several disease-relevant targets. For instance, a recent publication in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent activity against inflammatory pathways, suggesting potential applications in the treatment of autoimmune diseases. Additionally, molecular docking studies have provided insights into the binding interactions of these derivatives with their target proteins, facilitating the rational design of more effective drug candidates.
Further investigations into the pharmacokinetic properties of 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile and its derivatives have revealed favorable absorption and distribution profiles, although challenges related to metabolic stability remain to be addressed. Researchers are currently exploring structural modifications to enhance the compound's bioavailability and reduce potential toxicity. These efforts are supported by advanced analytical techniques such as LC-MS and NMR spectroscopy, which enable precise characterization of the compound and its metabolites.
The potential therapeutic applications of 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile extend beyond inflammation, with emerging evidence suggesting its utility in oncology and neurodegenerative diseases. For example, a recent study published in Bioorganic & Medicinal Chemistry Letters identified derivatives of this compound as potent modulators of protein-protein interactions involved in cancer cell proliferation. These findings underscore the compound's versatility and highlight its potential as a starting point for the development of multi-targeted therapies.
In conclusion, 2-(2-Tert-butyl-5-oxocyclohexyl)acetonitrile (CAS: 2138086-65-2) represents a promising scaffold in chemical biology and drug discovery. Ongoing research efforts are focused on optimizing its synthetic accessibility, biological activity, and pharmacokinetic properties to unlock its full therapeutic potential. Future studies will likely explore its applications in combination therapies and personalized medicine, further expanding its impact on the pharmaceutical industry.
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